molecular formula C10H13NO2 B131397 N-(4-hydroxy-2,6-dimethylphenyl)acetamide CAS No. 6337-56-0

N-(4-hydroxy-2,6-dimethylphenyl)acetamide

Cat. No.: B131397
CAS No.: 6337-56-0
M. Wt: 179.22 g/mol
InChI Key: IZHSFKZROSCMKK-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2,6-dimethylphenyl)acetamide, also known as 4-Hydroxy-2,6-dimethylacetanilide, is a chemical compound with the molecular formula C10H13NO2. This compound is a derivative of acetanilide and is structurally related to acetaminophen (paracetamol). It exhibits analgesic and antipyretic properties, making it useful in the treatment of pain and fever .

Mechanism of Action

Target of Action

N-(4-hydroxy-2,6-dimethylphenyl)acetamide, also known as 4-Acetamido-3,5-dimethylphenol, is a derivative of paracetamol and has been found to have analgesic and anti-inflammatory properties . Its primary targets are the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response .

Mode of Action

The compound acts as a weak inhibitor of COX in the presence of high concentrations of peroxides that are found in inflammatory lesions . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of pain and inflammation. The compound’s analgesic and anti-inflammatory effects are therefore a result of its interaction with the COX enzymes .

Biochemical Pathways

The compound’s action on the COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in a reduction in pain and inflammation. The compound’s effects on this pathway contribute to its analgesic and anti-inflammatory properties .

Result of Action

The compound’s interaction with the COX enzymes and its subsequent effects on the arachidonic acid pathway result in a reduction in pain and inflammation . This makes it a potentially effective analgesic and anti-inflammatory agent. In a study, new analogs of paracetamol with dimethyl and ethyl substitutions in the phenyl moiety were found to exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory action on COX enzymes is more pronounced in the presence of high concentrations of peroxides that are found in inflammatory lesions

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-hydroxy-2,6-dimethylphenyl)acetamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes

Cellular Effects

It is believed that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it inhibits late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or what effects it has on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide typically involves the acetylation of 4-hydroxy-2,6-dimethylaniline. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or sodium acetate. The reaction conditions generally include:

  • Temperature: 60-80°C
  • Reaction Time: 2-4 hours
  • Solvent: Acetic acid or methylene chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxy-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

N-(4-Hydroxy-2,6-dimethylphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

    Acetaminophen (Paracetamol): Similar structure but lacks the dimethyl groups.

    N-(2,6-Dimethylphenyl)acetamide: Similar but without the hydroxyl group.

    4-Hydroxyacetanilide: Similar but without the dimethyl groups.

Uniqueness: N-(4-Hydroxy-2,6-dimethylphenyl)acetamide is unique due to the presence of both hydroxyl and dimethyl groups on the phenyl ring. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-9(13)5-7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHSFKZROSCMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212774
Record name 2,6-Dimethylacetaminophen
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-56-0
Record name N-(4-Hydroxy-2,6-dimethylphenyl)acetamide
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Record name 2,6-Dimethylacetaminophen
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Record name 6337-56-0
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Record name 2,6-Dimethylacetaminophen
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Record name N-(4-hydroxy-2,6-dimethylphenyl)acetamide
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Record name 2,6-DIMETHYLACETAMINOPHEN
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